molecular formula C21H24BrN3O2 B8254421 tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate

tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate

Cat. No.: B8254421
M. Wt: 430.3 g/mol
InChI Key: FECPSXOVOBIJSW-SJCJKPOMSA-N
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Description

tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate: is an intriguing compound with a complex structure. It contains a tert-butyl ester, a chiral pyrrolidine ring, and a brominated naphthalimidazole moiety. Such structural diversity suggests potential for a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through multi-step organic synthesis. Starting from a naphtho[1,2-d]imidazole derivative, the bromination step would typically involve the addition of a brominating agent like N-bromosuccinimide in the presence of light or a radical initiator. The pyrrolidine ring can be introduced using a chiral amine under catalytic conditions to ensure enantioselectivity. The tert-butyl ester is typically added through an esterification reaction using tert-butyl alcohol and a suitable coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the synthetic route would involve streamlined, scalable processes. The bromination could be achieved using a continuous-flow reactor to ensure safety and efficiency. The esterification and chiral amine addition steps would be optimized for high yield and purity, likely involving automated systems to manage reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the pyrrolidine or imidazole rings.

  • Reduction: : The bromine atom can be reduced, though this might require specific conditions to avoid affecting the rest of the molecule.

  • Substitution: : The bromine atom in the naphthalimidazole ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like PCC (Pyridinium chlorochromate) or manganese dioxide.

  • Reduction: : Hydrogenation using a catalyst such as palladium on carbon.

  • Substitution: : Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidative reactions could lead to various hydroxylated products, while substitution reactions would yield a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

The unique structure of this compound makes it useful in several fields:

  • Chemistry: : As a building block for complex molecule synthesis.

  • Biology: : Potential as a probe molecule for studying enzyme interactions due to its brominated naphthalimidazole moiety.

  • Medicine: : May serve as a lead compound for developing new pharmaceuticals, particularly if it shows bioactivity in preliminary screens.

  • Industry: : Possible applications in materials science, particularly in the development of new polymers or catalysts.

Mechanism of Action

This compound's mechanism of action would depend on its specific application. If used in a biological context, it might interact with proteins or nucleic acids via its imidazole ring, which is known for its ability to bind to metal ions and participate in hydrogen bonding. Molecular targets could include enzymes where it could act as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Comparing tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate with other similar compounds reveals its unique features:

  • Similar Compounds: : Other brominated naphthalimidazole derivatives, such as those without the chiral pyrrolidine ring, may show different chemical reactivity and biological activity.

  • Uniqueness: : The combination of brominated naphthalimidazole with a chiral pyrrolidine ring and a tert-butyl ester makes this compound particularly unique, likely affecting its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl (2S,5S)-2-(7-bromo-3H-benzo[e]benzimidazol-2-yl)-5-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2/c1-12-5-10-17(25(12)20(26)27-21(2,3)4)19-23-16-9-6-13-11-14(22)7-8-15(13)18(16)24-19/h6-9,11-12,17H,5,10H2,1-4H3,(H,23,24)/t12-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECPSXOVOBIJSW-SJCJKPOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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